2-(Methylthio)-4-(tributylstannyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

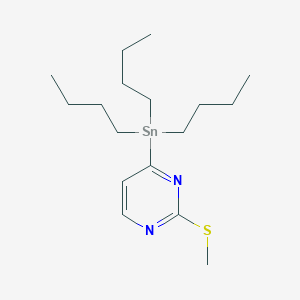

2-(Methylthio)-4-(tributylstannyl)pyrimidine is a chemical compound with the molecular formula C17H32N2SSn. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 2-(Methylthio)-4-bromopyrimidine with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used to oxidize the methylthio group.

Nucleophiles: Such as halides or amines, used in substitution reactions to replace the tributylstannyl group.

Major Products Formed

Substituted Pyrimidines: Formed through substitution reactions.

Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.

Coupled Products: Formed through cross-coupling reactions with various organic halides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(Methylthio)-4-(tributylstannyl)pyrimidine exhibits notable antibacterial properties. It has been shown to inhibit bacterial growth, suggesting its potential as an antimicrobial agent. The compound's structural similarity to nucleobases allows it to interact with nucleic acids, potentially disrupting bacterial replication processes .

Cancer Therapy

The compound has been investigated for its role in modulating immune responses, particularly in cancer therapy contexts. Its ability to alter the function of specific enzymes or receptors may contribute to its effects on cancer cell proliferation and immune modulation .

Enzyme Inhibition

Studies have suggested that this compound may inhibit guanine synthesis in DNA, although the precise mechanism of action remains unclear. The tributyltin group might disrupt bacterial cell membranes or interact with enzymes involved in guanine biosynthesis .

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multiple steps that yield good results, making it a reliable compound for research purposes. The chemical behavior of this compound can be explored through various reactions typical of organotin compounds and pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(tributylstannyl)pyrimidine largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the stannyl group and the organic halide. In oxidation reactions, the oxidizing agent interacts with the methylthio group to form sulfoxides or sulfones. The compound’s ability to form stable complexes with metal ions also plays a role in its biological applications, where it can inhibit or modulate enzyme activity.

Comparison with Similar Compounds

Similar Compounds

2-(Methylthio)-5-(tributylstannyl)pyrimidine: A closely related compound with similar chemical properties and applications.

2-(Methylthio)-4-bromopyrimidine: A precursor in the synthesis of 2-(Methylthio)-4-(tributylstannyl)pyrimidine.

2-(Methylthio)-4-chloropyrimidine: Another derivative of pyrimidine with similar reactivity.

Uniqueness

This compound is unique due to its combination of a stannyl group and a methylthio group on the pyrimidine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable complexes with metal ions also distinguishes it from other pyrimidine derivatives, providing unique opportunities for research in medicinal chemistry and material science.

Biological Activity

2-(Methylthio)-4-(tributylstannyl)pyrimidine (CAS No. 123061-49-4) is a chemical compound that belongs to the pyrimidine class, notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H32N2SSn

- Molecular Weight : 415.22 g/mol

- Structural Features : The compound features a pyrimidine core substituted with a methylthio group and a tributylstannyl moiety, which may influence its biological properties.

The biological activity of this compound can be inferred from studies on similar pyrimidine derivatives. These compounds often act as kinase inhibitors, modulating critical signaling pathways involved in cell proliferation and survival.

In Vitro Studies

Research has indicated that pyrimidine derivatives can inhibit various kinases, which are crucial in cancer biology. For example, studies have shown that certain substituted pyrimidines can effectively inhibit kinases like PfGSK3 and PfPK6, which are pivotal in the development of antimalarial therapies .

| Compound | IC50 (nM) | Kinase Target |

|---|---|---|

| 2-Methylthio-4-(tributylstannyl)pyrimidine | Not Determined | N/A |

| Related Compound A | 698 ± 66 | PfGSK3 |

| Related Compound B | 500 ± 50 | PfPK6 |

Case Studies

- Cancer Therapeutics : A study highlighted the use of pyrimidine derivatives in targeting immune responses in tumors, suggesting that similar compounds could enhance therapeutic efficacy when combined with existing treatments .

- Kinase Inhibition : In vitro assays have demonstrated that modifications to the pyrimidine structure can lead to significant variations in kinase selectivity and potency, indicating a potential pathway for developing targeted therapies .

Pharmacological Applications

The unique structure of this compound suggests potential applications in:

- Cancer Treatment : As a kinase inhibitor, it may play a role in inhibiting tumor growth by disrupting critical signaling pathways.

- Antimalarial Development : Given its structural similarities to other active compounds, it may be investigated for antimalarial properties.

Properties

IUPAC Name |

tributyl-(2-methylsulfanylpyrimidin-4-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONZGYJJBJAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2SSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376850 |

Source

|

| Record name | 2-(Methylthio)-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123061-49-4 |

Source

|

| Record name | 2-(Methylthio)-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.